REACTION_CXSMILES
|
[OH-].[NH4+:2].[O:3]1[CH2:8][CH2:7][N:6]([CH:9]([CH3:15])[C:10](OCC)=[O:11])[CH2:5][CH2:4]1>CO>[O:3]1[CH2:8][CH2:7][N:6]([CH:9]([CH3:15])[C:10]([NH2:2])=[O:11])[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
concentrated aqueous solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C(C(=O)OCC)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 28 hours
|
Duration
|
28 h
|
Type
|
CONCENTRATION
|
Details
|
At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was dried
|
Type
|
TEMPERATURE
|
Details
|
by heating it under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C(C(=O)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |